2,4-Ditert-butyl-5-methylphenol;phosphoric acid

Description

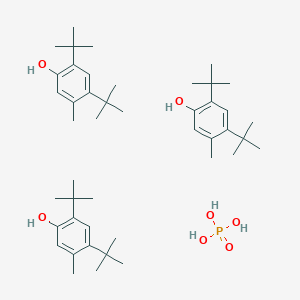

2,4-Ditert-butyl-5-methylphenol;phosphoric acid is a compound that combines the properties of both 2,4-Ditert-butyl-5-methylphenol and phosphoric acid. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No. |

185034-22-4 |

|---|---|

Molecular Formula |

C45H75O7P |

Molecular Weight |

759.0 g/mol |

IUPAC Name |

2,4-ditert-butyl-5-methylphenol;phosphoric acid |

InChI |

InChI=1S/3C15H24O.H3O4P/c3*1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4;1-5(2,3)4/h3*8-9,16H,1-7H3;(H3,1,2,3,4) |

InChI Key |

DOUADBOMKDYARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Ditert-butyl-5-methylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Phosphoric acid can be prepared through the hydration of phosphorus pentoxide. This process involves the reaction of phosphorus pentoxide with water, producing phosphoric acid under controlled conditions.

Industrial Production Methods

Industrial production of 2,4-Ditert-butyl-5-methylphenol involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock to produce phosphoric acid and gypsum as a byproduct.

Chemical Reactions Analysis

Types of Reactions

2,4-Ditert-butyl-5-methylphenol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Phosphoric acid participates in:

Acid-Base Reactions: It acts as a proton donor in reactions with bases.

Esterification: Reacts with alcohols to form phosphate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed.

Major Products Formed

Oxidation: Quinones are major products.

Reduction: Phenols are regenerated.

Substitution: Various substituted phenols are formed.

Scientific Research Applications

2,4-Ditert-butyl-5-methylphenol;phosphoric acid has numerous applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry.

Biology: Acts as an antioxidant in biological studies.

Medicine: Investigated for its potential anti-inflammatory properties.

Industry: Utilized as an additive in lubricants and fuels to prevent oxidation.

Mechanism of Action

The mechanism of action of 2,4-Ditert-butyl-5-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. Phosphoric acid acts by donating protons in acid-base reactions, facilitating various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Butylated Hydroxytoluene (BHT): Similar antioxidant properties.

Butylated Hydroxyanisole (BHA): Another antioxidant with similar applications.

Tert-Butylhydroquinone (TBHQ): Used as a preservative with antioxidant properties.

Uniqueness

2,4-Ditert-butyl-5-methylphenol;phosphoric acid is unique due to its combined properties of phenolic antioxidants and the acidic nature of phosphoric acid, making it versatile in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.